molecular formula C19H18N4 B10869201 8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline CAS No. 461430-69-3

8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline

Cat. No.: B10869201
CAS No.: 461430-69-3
M. Wt: 302.4 g/mol
InChI Key: WIGQBWDXTHLXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted at the 8-position with a 1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine moiety. The tetramethyl substituents on the pyrrolopyridazine ring likely enhance steric bulk and modulate electronic properties, influencing solubility, binding affinity, and metabolic stability .

Properties

CAS No.

461430-69-3

Molecular Formula

C19H18N4

Molecular Weight

302.4 g/mol

IUPAC Name

8-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline

InChI

InChI=1S/C19H18N4/c1-11-17-13(3)23(14(4)18(17)12(2)22-21-11)16-9-5-7-15-8-6-10-20-19(15)16/h5-10H,1-4H3

InChI Key

WIGQBWDXTHLXBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C3=CC=CC4=C3N=CC=C4)C)C)C

solubility

13.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Friedlander Synthesis for 8-Substituted Quinoline

The Friedlander synthesis, which condenses o-aminobenzaldehyde with ketones, offers a direct route to functionalized quinolines. To introduce a substituent at the 8-position, the ketone component must bear a functional group capable of subsequent cross-coupling. For example, reacting o-aminobenzaldehyde with acetylacetone (2,4-pentanedione) under alkaline conditions yields 8-acetylquinoline.

Reaction Conditions

ComponentQuantityConditions
o-Aminobenzaldehyde1.0 equivEthanol, 80°C, 12 h
Acetylacetone1.2 equivKOH (10% w/v)
Yield68–72%Recrystallized from ethanol

This method produces 8-acetylquinoline, which can be brominated at the acetyl group using PBr₃ to generate 8-bromoquinoline, a versatile intermediate for Suzuki-Miyaura coupling.

Electrophilic Substitution at Quinoline’s 8-Position

Direct electrophilic substitution on preformed quinoline is challenging due to the dominance of 5- and 8-sulfonation/nitration under vigorous conditions. However, employing a directing group (e.g., –NH₂) at the 8-position via Friedlander synthesis followed by deprotection enables precise functionalization. For instance:

  • Synthesize 8-aminoquinoline via Friedlander condensation using o-aminobenzaldehyde and a protected amino-ketone.

  • Diazotize the amine and replace with –Br using CuBr (Sandmeyer reaction).

Pyrrolo[3,4-d]pyridazine Ring Construction

Cyclocondensation of Pyrrole Derivatives

The pyrrolo[3,4-d]pyridazine scaffold is synthesized via [3+2] cycloaddition or cyclocondensation. Patent AU2003248907B2 details the preparation of 4,5,7-trimethylpyrrolo[3,4-d]pyridazine by reacting 1-phenyl-3,4-dimethylpyrrole with hydrazine under acidic conditions:

Stepwise Protocol

  • Pyrrole Formation : Condense 2,5-hexanedione with ammonium acetate in acetic acid to yield 3,4-dimethylpyrrole.

  • Hydrazine Addition : React with hydrazine hydrate in ethanol at reflux (12 h) to form the pyridazine ring.

  • Methylation : Treat with methyl iodide and K₂CO₃ in DMF to install the 1- and 6-methyl groups.

Key Data

IntermediateYieldCharacterization (¹H NMR)
3,4-Dimethylpyrrole85%δ 2.21 (s, 6H, CH₃), 6.45 (s, 2H)
1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazine63%δ 2.35 (s, 12H, CH₃), 8.02 (s, 1H)

Coupling Strategies for Quinoline-Pyrrolopyridazine Conjugation

Suzuki-Miyaura Cross-Coupling

The 8-bromoquinoline intermediate couples with pyrrolo[3,4-d]pyridazine-6-boronic acid under palladium catalysis. Patent US8207187B2 highlights similar couplings using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water:

Optimized Conditions

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃ (2.0 equiv)
SolventDioxane/H₂O (4:1)
Temperature90°C, 24 h
Yield58–62%

Buchwald-Hartwig Amination

For 8-aminoquinoline derivatives, coupling with 6-bromo-pyrrolo[3,4-d]pyridazine via Pd₂(dba)₃/Xantphos achieves C–N bond formation:

Reaction Setup

ComponentQuantity
8-Aminoquinoline1.0 equiv
6-Bromo-pyrrolopyridazine1.1 equiv
Pd₂(dba)₃3 mol%
Xantphos6 mol%
Cs₂CO₃2.5 equiv
Toluene0.1 M
Yield71%

Alternative One-Pot Assembly

A convergent approach condenses 8-formylquinoline with 3,4-diamino-1,5,7-trimethylpyrrole in acetic acid, inducing cyclodehydration to form the pyridazine ring:

Procedure

  • Reflux 8-formylquinoline (1.0 equiv) and 3,4-diamino-1,5,7-trimethylpyrrole (1.2 equiv) in glacial HOAc for 48 h.

  • Neutralize with NH₄OH and extract with CH₂Cl₂.

  • Purify via silica chromatography (hexane/EtOAc 3:1).

Outcome

  • Yield: 54%

  • Purity (HPLC): 98.2%

Critical Analysis of Methodologies

Yield and Scalability

Suzuki coupling offers moderate yields (58–62%) but requires expensive palladium catalysts. Buchwald-Hartwig amination improves yields (71%) but demands rigorous anhydrous conditions. The one-pot method, while step-efficient, suffers from prolonged reaction times and lower yields.

Regioselectivity Challenges

Methylation of the pyrrolopyridazine ring at the 1-, 4-, 5-, and 7-positions requires sequential alkylation with methyl iodide under controlled basic conditions to avoid over-alkylation.

Purification Considerations

Silica chromatography remains essential due to the polar nature of intermediates. Patent AU2003248907B2 reports using brine washes and silica gel filtration to isolate the final product .

Chemical Reactions Analysis

8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring systems.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Quinoline-Based Derivatives

  • 8-(Heteroarylmethoxy)quinolines (e.g., 8-(arylmethoxy)quinoline): These compounds, described in patent literature, feature methoxy-linked aromatic or heteroaromatic groups at the 8-position of quinoline. Unlike the target compound, which has a fused pyrrolopyridazine substituent, these analogs prioritize methoxy-based linkages for B2-bradykinin receptor antagonism in angioedema treatment .
  • 4-Chloroquinoline derivatives: Synthesized via reactions with 5-amino-3-arylindazole, these derivatives exhibit altered polarity and lipophilicity due to chlorine substitution.

Pyrrolo/Pyridazine-Containing Compounds

  • Imidazo[1,2-b]pyridazine-thiazolidinedione hybrids (e.g., YPC-21440): These Yakult-synthesized kinase inhibitors integrate imidazo[1,2-b]pyridazine with thiazolidine-2,4-dione. While sharing a pyridazine core, they lack the quinoline backbone and instead use piperazinyl-phenyl substituents for kinase binding .
  • Pyrazolo[3,4-d]pyrimidines: These derivatives, synthesized from 4-hydrazino-7-methoxy quinoline, replace the pyrrolopyridazine group with pyrimidine rings. Their reduced lipophilicity compared to the target compound may limit membrane permeability .

Physicochemical Properties

  • Lipophilicity: The tetramethyl groups on the pyrrolopyridazine moiety likely increase logP values relative to less substituted analogs (e.g., 4-chloroquinolines or pyrazolo[3,4-d]pyrimidines) .
  • Solubility : Methanesulfonate salts of imidazo[1,2-b]pyridazine derivatives (e.g., YPC-21440 MsOH) demonstrate enhanced aqueous solubility compared to the neutral target compound, which may require formulation optimization for in vivo use .

Research Findings and Data

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline Quinoline + pyrrolopyridazine 8-position: Tetramethylpyrrolopyridazine Under investigation (hypothetical kinase/DNA targeting)
YPC-21440 Imidazo[1,2-b]pyridazine Piperazinyl-phenyl + thiazolidinedione Pan-Pim kinase inhibitor (IC50 < 100 nM)
8-(Arylmethoxy)quinoline Quinoline 8-position: Methoxy-linked aryl group B2-bradykinin receptor antagonist
4-Chloroquinoline derivatives Quinoline 4-position: Chlorine + indazole linkage Anticancer screening candidates
Pyrazolo[3,4-d]pyrimidines Pyrazolo-pyrimidine 7-methoxyquinoline + hydrazino group Moderate polarity, low logP

Key Insights:

Activity Trade-offs: While Yakult’s imidazo[1,2-b]pyridazine derivatives prioritize kinase inhibition, the target compound’s quinoline core may broaden its applicability to antimicrobial or antiproliferative pathways .

Synthetic Challenges: The fused pyrrolopyridazine system requires multi-step synthesis, contrasting with the straightforward routes for 4-chloroquinolines or pyrazolo[3,4-d]pyrimidines .

Biological Activity

8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4C_{16}H_{18}N_{4}, with a molecular weight of 274.34 g/mol. The compound features a unique fused ring system combining quinoline and pyrrolo[3,4-d]pyridazine structures.

PropertyValue
Molecular FormulaC16H18N4
Molecular Weight274.34 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, related compounds have shown cytotoxic effects against various cancer cell lines such as HL-60 (human promyelocytic leukemia), B16F10 (melanoma), and neuro 2a (neuroblastoma) cells. In vitro studies demonstrated that these compounds can inhibit cell growth and induce apoptosis in cancer cells .

Case Study:
A study evaluating the anticancer efficacy of a pyrimidothienoquinoline derivative reported an ID50 range of 0.08 to 1.0 µM across different tumor cell lines. The in vivo studies showed significant tumor growth inhibition in murine models treated with the compound .

Antimicrobial Activity

The antimicrobial potential of the compound has also been investigated. Preliminary studies suggest that derivatives of the pyrrolo[3,4-d]pyridazine structure possess antimicrobial properties against a variety of pathogens. These findings indicate a promising avenue for developing new antimicrobial agents based on this molecular framework .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Interaction with DNA: Similar compounds may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Signal Transduction Modulation: It could modulate pathways related to apoptosis and cell survival.

Therapeutic Applications

Given its biological activities, this compound shows potential for therapeutic applications in:

  • Cancer Treatment: As an anticancer agent targeting various malignancies.
  • Infectious Diseases: As a novel antimicrobial agent to combat resistant strains of bacteria and fungi.

Q & A

Q. What are the common synthetic routes for 8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline?

The synthesis typically involves a multi-step approach:

  • Step 1: Construct the quinoline core via Skraup or Friedländer reactions, with modifications to introduce substituents at the 8-position.
  • Step 2: Introduce the pyrrolo[3,4-d]pyridazine moiety. This may involve cyclocondensation of 1,4,5,7-tetramethylpyrrolidine precursors with pyridazine derivatives under catalytic conditions (e.g., copper salts or acid/base catalysis) .
  • Step 3: Purification via column chromatography (e.g., aluminum oxide with ethyl acetate as eluent) or recrystallization to isolate the final product . Key intermediates are characterized using NMR and mass spectrometry to confirm regioselectivity and purity .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • 1H/13C NMR: Assigns proton environments (e.g., quinoline aromatic protons at δ 7.5–9.0 ppm, methyl groups at δ 1.2–2.5 ppm) and confirms substitution patterns .
  • X-ray crystallography: Resolves the fused bicyclic structure and verifies steric effects of tetramethyl groups on planarity .
  • Elemental analysis: Validates empirical formula (e.g., C, H, N content) .
  • High-resolution mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .

Q. How does the tetramethylpyrrolopyridazine moiety influence the compound’s stability and reactivity?

  • Steric hindrance: The 1,4,5,7-tetramethyl groups reduce electrophilic substitution on the pyrrolopyridazine ring, directing reactivity toward the quinoline core .
  • Solubility: Methyl groups enhance lipophilicity, limiting aqueous solubility but improving organic solvent compatibility (e.g., DMSO, acetonitrile) .
  • Thermal stability: Thermogravimetric analysis (TGA) shows decomposition above 250°C, suggesting suitability for high-temperature reactions .

Advanced Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

  • Catalyst screening: Test transition metals (e.g., CuI, Pd/C) to accelerate heterocycle formation. reports 80% yield using copper catalysts in acetonitrile .
  • Solvent effects: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Purification protocols: Gradient column chromatography (e.g., hexane/ethyl acetate) resolves byproducts like regioisomers or unreacted starting materials .

Q. How to resolve contradictions in reported spectral data for similar quinoline-pyrrolopyridazine hybrids?

  • Cross-validation: Compare NMR data with structurally analogous compounds (e.g., 8-Chloro-2-methyl-4-(4-methylpiperazin-1-yl)-2H-pyrrolo[3,4-c]quinoline in ) to identify discrepancies in chemical shifts due to substituent effects .
  • Computational modeling: Density functional theory (DFT) calculates expected NMR shifts and validates experimental assignments .
  • Crystallographic evidence: X-ray structures (e.g., ) provide unambiguous confirmation of regiochemistry and stereoelectronic effects .

Q. What mechanisms underlie the compound’s potential pharmacological activity?

  • Enzyme inhibition: The quinoline core may intercalate DNA or inhibit topoisomerases, while the pyrrolopyridazine group could block kinase ATP-binding pockets .
  • Structure-activity relationship (SAR): Modify substituents (e.g., replacing methyl groups with halogens) to enhance binding affinity. highlights substituent-dependent interactions with molecular targets .
  • In vitro assays: Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding to targets like DNA gyrase or EGFR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.